

# 3-Bromo-6-isopropylpyridazine CAS number lookup

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Bromo-6-isopropylpyridazine**

Cat. No.: **B3080540**

[Get Quote](#)

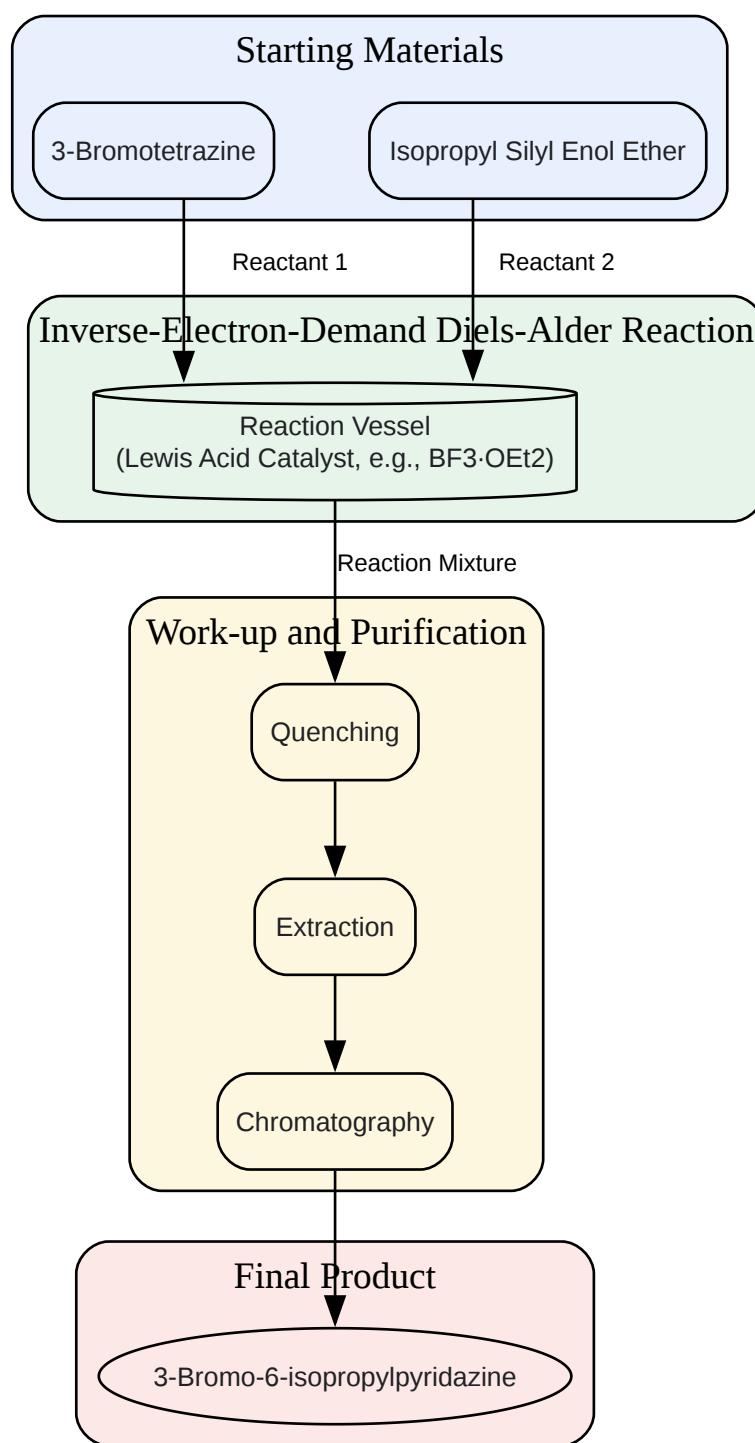
An In-Depth Technical Guide to **3-Bromo-6-isopropylpyridazine** for Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromo-6-isopropylpyridazine** is a heterocyclic organic compound featuring a pyridazine ring substituted with a bromine atom and an isopropyl group. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and drug discovery. The pyridazine core itself is recognized for its ability to serve as a bioisosteric replacement for other aromatic systems, offering advantages in modulating physicochemical properties such as lipophilicity and metabolic stability.<sup>[1]</sup> This guide provides a comprehensive overview of **3-Bromo-6-isopropylpyridazine**, including its chemical identity, synthesis, potential applications, and safety considerations.

CAS Number: 1086383-70-1<sup>[2]</sup> Hydrobromide Salt CAS Number: 1373223-56-3<sup>[3][4][5]</sup>

## Physicochemical Properties


A summary of the key physicochemical properties of **3-Bromo-6-isopropylpyridazine** is presented in the table below. These properties are crucial for its handling, reaction setup, and integration into drug design workflows.

| Property          | Value                                   | Source              |
|-------------------|-----------------------------------------|---------------------|
| CAS Number        | 1086383-70-1                            | --INVALID-LINK--[2] |
| Molecular Formula | C7H9BrN2                                | --INVALID-LINK--[6] |
| Molecular Weight  | 201.06 g/mol                            | --INVALID-LINK--[2] |
| Appearance        | Off-white solid (for hydrobromide salt) | --INVALID-LINK--[4] |

## Synthesis of 3-Bromo-6-isopropylpyridazine

The synthesis of substituted pyridazines can be achieved through various synthetic strategies. A modern and efficient method for accessing functionalized pyridazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This approach offers a high degree of control over the substitution pattern.[7]

## Synthetic Workflow via iEDDA Reaction



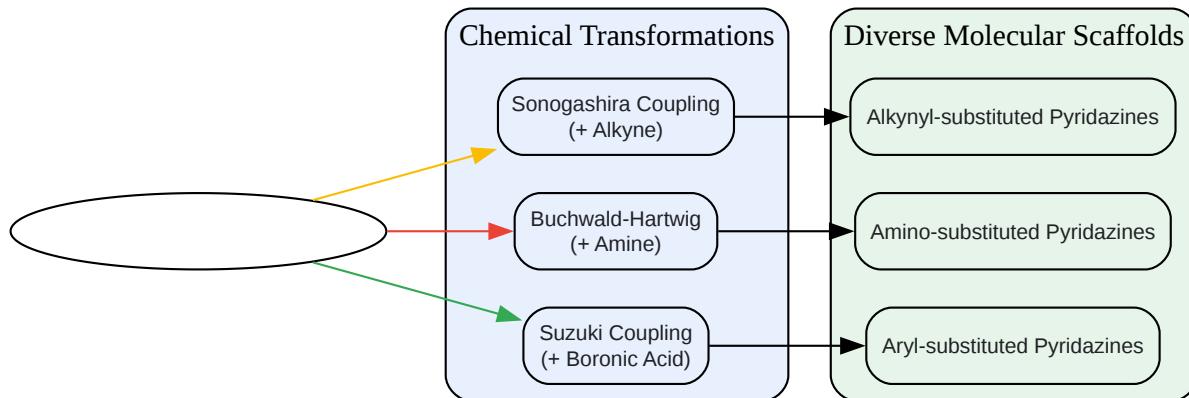
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **3-Bromo-6-isopropylpyridazine** via an iEDDA reaction.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on similar transformations and should be adapted and optimized for specific laboratory conditions.[\[7\]](#)

- Preparation: To a solution of 3-bromotetrazine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as boron trifluoride diethyl etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ) at a reduced temperature (e.g., -78 °C).
- Reaction: Slowly add the corresponding silyl enol ether of an isopropyl ketone to the reaction mixture. The use of a Lewis acid is crucial for activating the tetrazine, enabling the reaction to proceed under mild conditions.[\[7\]](#)
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Allow the mixture to warm to room temperature.
- Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield pure **3-Bromo-6-isopropylpyridazine**.


## Applications in Drug Discovery and Development

The pyridazine scaffold is a key feature in a number of biologically active molecules and approved drugs.[\[1\]](#) Its unique electronic properties, including strong H-bond accepting capabilities and a high dipole moment, make it an attractive component in drug design.[\[1\]](#)

## Role as a Pharmacophore

Substituted pyridazines, such as **3-Bromo-6-isopropylpyridazine**, serve as versatile intermediates for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a

wide variety of functional groups, enabling the exploration of the chemical space around the pyridazine core.



[Click to download full resolution via product page](#)

Caption: Versatility of **3-Bromo-6-isopropylpyridazine** in cross-coupling reactions for drug discovery.

# Therapeutic Potential of Pyridazine Derivatives

- **Anticancer Agents:** Numerous pyridazine derivatives have been investigated for their anticancer properties. For instance, 3,6-disubstituted pyridazines have been identified as a novel class of agents targeting cyclin-dependent kinase 2 (CDK2).<sup>[8]</sup>
- **Antimicrobial Agents:** The pyridazine scaffold is a prominent motif in the search for new antimicrobial agents to combat drug-resistant pathogens.<sup>[9]</sup>
- **Other Therapeutic Areas:** Derivatives of pyridazine have shown a wide array of physiological activities, including antihypertensive, cardiotonic, and antiviral effects.<sup>[10]</sup>

# Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Bromo-6-isopropylpyridazine** is not readily available in the search results, data from structurally related compounds, such as 3,6-Dichloro-4-isopropylpyridazine, can provide guidance on necessary precautions.[\[11\]](#)[\[12\]](#)

| Hazard Category                     | Precautionary Statement                                                                                                                              | Source                                     |
|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------|
| Toxicity                            | Toxic if swallowed, in contact with skin, or if inhaled.                                                                                             | --INVALID-LINK--[11], --INVALID-LINK--[12] |
| Handling                            | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Do not eat, drink or smoke when using this product. | --INVALID-LINK--[11], --INVALID-LINK--[12] |
| Personal Protective Equipment (PPE) | Wear protective gloves/protective clothing/eye protection/face protection.                                                                           | --INVALID-LINK--[11], --INVALID-LINK--[12] |
| Storage                             | Store in a well-ventilated place. Keep container tightly closed. Store locked up.                                                                    | --INVALID-LINK--[11], --INVALID-LINK--[12] |
| Disposal                            | Dispose of contents/container to an approved waste disposal plant.                                                                                   | --INVALID-LINK--[11], --INVALID-LINK--[12] |

## Conclusion

**3-Bromo-6-isopropylpyridazine** is a strategically important building block for the synthesis of novel chemical entities with potential therapeutic applications. Its defined physicochemical properties and the versatility of the bromo substituent make it a valuable tool for medicinal chemists. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use in experimental procedures. The continued exploration of pyridazine-based compounds is a promising avenue for the discovery of new and effective drugs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-Bromo-6-isopropyl-pyridazine hydrobromide | 1373223-56-3 [amp.chemicalbook.com]
- 4. allbiopharm.com [allbiopharm.com]
- 5. 1373223-56-3|3-Bromo-6-isopropyl-pyridazine hydrobromide|BLD Pharm [bldpharm.com]
- 6. 3-Bromo-6-isopropylpyridazine | C7H9BrN2 | CID 45787810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DSpace-CRIS [zora.uzh.ch]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 12. file.leyan.com [file.leyan.com]
- To cite this document: BenchChem. [3-Bromo-6-isopropylpyridazine CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3080540#3-bromo-6-isopropylpyridazine-cas-number-lookup]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)